
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is a chemical compound with the molecular formula C30H24Br4. It is known for its unique structure, which includes four bromomethyl groups attached to a central ethene core. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene can be synthesized through various methods. One common approach involves the reaction of 4-bromomethylbenzyl chloride with a suitable base to form the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethene derivatives, while oxidation can produce different oxidized forms of the compound .
Scientific Research Applications
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of the bromomethyl groups .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar in structure but lacks the bromomethyl groups.
1,1,2,2-Tetrakis(4-methylphenyl)ethene: Contains methyl groups instead of bromomethyl groups.
Uniqueness
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is unique due to the presence of bromomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(bromomethyl)-4-[1,2,2-tris[4-(bromomethyl)phenyl]ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIORTLGKIWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=C(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)


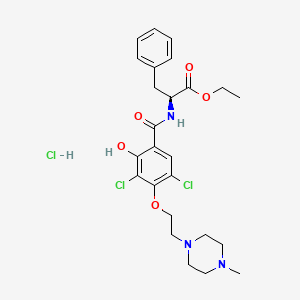
![3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8198538.png)
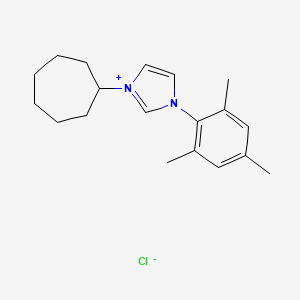
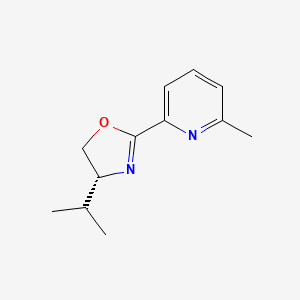
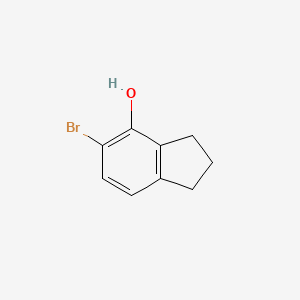
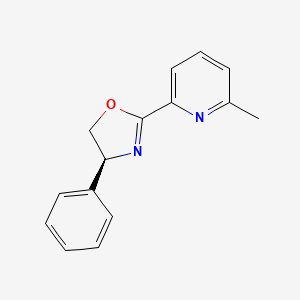
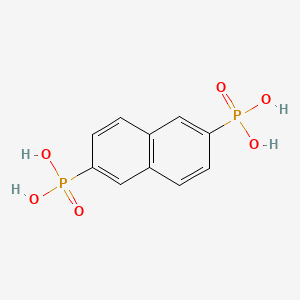
![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5(6H)-one](/img/structure/B8198615.png)
![4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline](/img/structure/B8198618.png)
